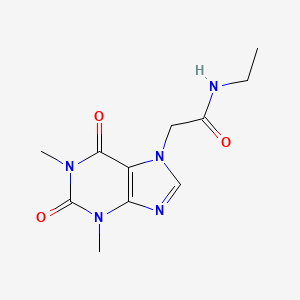
2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide, also known as DPA-714, is a promising drug candidate that has been widely studied for its potential use in the treatment of various diseases. This chemical compound belongs to the family of pyrimidine derivatives and has been shown to possess a number of interesting properties that make it a valuable tool for scientific research.
作用机制
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide is not fully understood, but it is believed to involve the modulation of the immune system. Specifically, it is thought to work by binding to the peripheral benzodiazepine receptor (PBR), which is expressed on immune cells. This binding leads to the inhibition of the production of pro-inflammatory cytokines, which play a key role in the development of various diseases.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been shown to have a number of interesting biochemical and physiological effects. In addition to its neuroprotective effect, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
实验室实验的优点和局限性
One of the main advantages of using 2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide in lab experiments is its high selectivity for the PBR. This makes it a valuable tool for studying the role of the PBR in various diseases. However, one limitation of using 2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are many potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide. One area of interest is in the development of new drugs that target the PBR. Another potential direction is in the study of the role of the PBR in the immune system, particularly in the context of autoimmune diseases. Finally, there is interest in exploring the potential of 2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide as a diagnostic tool for various diseases, as it has been shown to be able to cross the blood-brain barrier and bind to the PBR in the central nervous system.
合成方法
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide is a complex process that involves several steps. The most commonly used method involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl cyanoacetate to form 2-(3,4-dimethoxyphenyl)acrylic acid ethyl ester. This intermediate product is then reacted with hydrazine hydrate to form 2-(3,4-dimethoxyphenyl)hydrazinecarboxylic acid ethyl ester. The final step involves the reaction of this intermediate with acetic anhydride to form 2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide.
科学研究应用
2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of this compound is in the field of neurology, where it has been shown to have a neuroprotective effect. 2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has also been studied for its potential use in the treatment of cancer, inflammation, and autoimmune diseases.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-21-10-4-3-8(5-11(10)22-2)6-12(18)16-9-7-15-14(20)17-13(9)19/h3-5,7H,6H2,1-2H3,(H,16,18)(H2,15,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSNOJRCNRSOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CNC(=O)NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5681198.png)


![(3aR*,6aR*)-2-(cyclopropylcarbonyl)-5-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5681218.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(5-propyl-2-furyl)methyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5681228.png)
![N,N-dimethyl-2-({[(7-methyl-1-benzofuran-2-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5681235.png)
![3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B5681247.png)
![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5681264.png)

![3-{(3R*,4S*)-4-morpholin-4-yl-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]piperidin-3-yl}propan-1-ol](/img/structure/B5681279.png)
